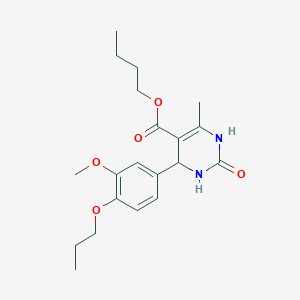![molecular formula C13H18BrN3OS B5200594 N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)
N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTU is a thiourea derivative and is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine.
作用機序
The mechanism of action of BPTU is not fully understood. However, it is known to inhibit the activity of TrxR by binding to the active site of the enzyme. TrxR plays a crucial role in maintaining the redox balance in cells by reducing thioredoxin, a protein that acts as a cellular antioxidant. Inhibition of TrxR leads to an increase in the levels of reactive oxygen species (ROS), which induces apoptosis in cancer cells.
Biochemical and physiological effects:
BPTU has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting TrxR. BPTU also inhibits the replication of HCMV by inhibiting the expression of immediate-early genes of the virus. BPTU has been found to have low toxicity in vitro and in vivo studies.
実験室実験の利点と制限
BPTU has several advantages for lab experiments. It is easy to synthesize and has low toxicity. BPTU has been found to inhibit TrxR in various cancer cell lines, making it a potential anticancer agent. However, BPTU has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. BPTU also has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on BPTU. One direction is to investigate its potential as an anticancer agent. BPTU has been found to induce apoptosis in cancer cells by inhibiting TrxR, making it a potential candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. BPTU has been found to inhibit the replication of HCMV, making it a potential candidate for the treatment of HCMV infections. Further studies are needed to investigate the safety and efficacy of BPTU in vivo.
合成法
BPTU is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine. The reaction takes place in a solvent such as ethanol or acetonitrile at room temperature. The reaction mixture is then refluxed for a few hours to obtain the final product. The yield of the reaction is around 70-80%.
科学的研究の応用
BPTU has potential applications in various fields of scientific research. It has been found to be a potent inhibitor of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in redox signaling and antioxidant defense. TrxR is overexpressed in various cancer cells, and its inhibition has been shown to induce apoptosis in cancer cells. Therefore, BPTU has potential anticancer activity.
BPTU has also been found to have potential antiviral activity. It inhibits the replication of human cytomegalovirus (HCMV), a common virus that causes severe illness in immunocompromised individuals. BPTU has been found to inhibit the expression of immediate-early genes of HCMV, which are essential for viral replication.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-1-3-12(4-2-11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROPNMGFIALLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)


![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)
![N-(4-ethoxyphenyl)-2-fluoro-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B5200587.png)

![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)